molecular formula C5H3ClIN B149840 4-Chloro-2-iodopyridine CAS No. 22918-03-2

4-Chloro-2-iodopyridine

Cat. No. B149840
CAS RN: 22918-03-2
M. Wt: 239.44 g/mol
InChI Key: GGGYBMCVKQXJBU-UHFFFAOYSA-N
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Description

4-Chloro-2-iodopyridine is a compound with the molecular formula C5H3ClIN . It has a molecular weight of 239.44 g/mol . The IUPAC name for this compound is 4-chloro-2-iodopyridine .


Molecular Structure Analysis

The InChI code for 4-Chloro-2-iodopyridine is InChI=1S/C5H3ClIN/c6-4-1-2-8-5 (7)3-4/h1-3H . The Canonical SMILES string is C1=CN=C (C=C1Cl)I .


Physical And Chemical Properties Analysis

4-Chloro-2-iodopyridine has a molecular weight of 239.44 g/mol . It has a computed XLogP3-AA value of 2.2, indicating its lipophilicity . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 1 . The topological polar surface area is 12.9 Ų . The compound is a solid and is colorless or off white to yellow .

Scientific Research Applications

Synthesis of Bioactive Molecules

4-Chloro-2-iodopyridine: is a versatile intermediate in the synthesis of various bioactive molecules. Its reactivity allows for the introduction of pyridine moieties into larger, more complex structures, which are often found in pharmaceuticals .

Development of Fluorinated Compounds

This compound is used in the synthesis of fluorinated pyridines, which are important in medicinal chemistry due to their unique physical and chemical properties. Fluorinated compounds often show increased stability and bioavailability in pharmaceutical applications .

Creation of NAD±Dependent Enzyme Inhibitors

Researchers utilize 4-Chloro-2-iodopyridine in the production of inhibitors for NAD±dependent enzymes. These inhibitors have potential therapeutic applications in treating diseases where regulation of enzyme activity is beneficial .

Agricultural Chemical Research

In the agricultural sector, 4-Chloro-2-iodopyridine can be used to develop new pesticides and herbicides. The introduction of pyridine rings into these compounds can enhance their effectiveness and reduce environmental impact .

Material Science Applications

The compound’s structural properties make it suitable for creating novel materials with specific photophysical properties. It can be incorporated into complex molecules that form part of light-emitting diodes (LEDs) or other electronic devices .

Radiolabeled Compounds for Imaging

4-Chloro-2-iodopyridine: serves as a precursor for the synthesis of radiolabeled compounds, particularly those containing fluorine-18. These compounds are used in positron emission tomography (PET) imaging, aiding in the diagnosis and research of various diseases .

Organic Synthesis Methodology

It is a key reagent in organic synthesis, enabling the construction of complex organic molecules through various coupling reactions. Its use in cross-coupling reactions is particularly noteworthy, as it allows for the formation of carbon-carbon and carbon-heteroatom bonds .

Chemical Education and Research

Lastly, 4-Chloro-2-iodopyridine is often used in academic settings for teaching advanced organic synthesis techniques. It provides a practical example of halogenated compounds’ reactivity and is used in laboratory experiments to demonstrate synthetic methodologies .

Safety and Hazards

4-Chloro-2-iodopyridine is considered hazardous. It can cause skin irritation and serious eye damage. It may also cause an allergic skin reaction and respiratory irritation. It is harmful if swallowed or inhaled .

properties

IUPAC Name

4-chloro-2-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClIN/c6-4-1-2-8-5(7)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGYBMCVKQXJBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20463774
Record name 4-Chloro-2-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-iodopyridine

CAS RN

22918-03-2
Record name 4-Chloro-2-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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